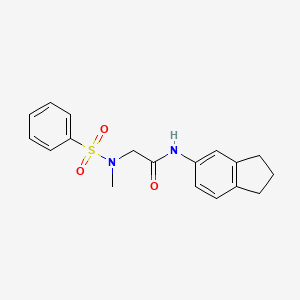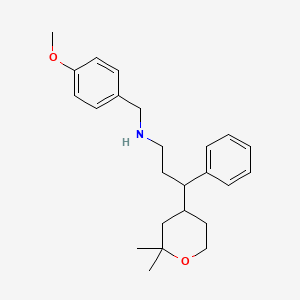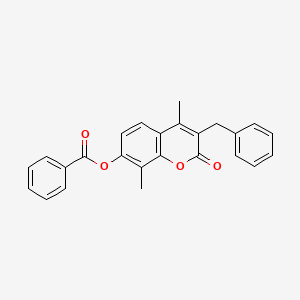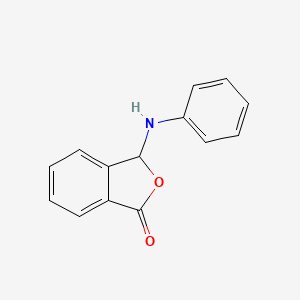
N~1~-(2,3-dihydro-1H-inden-5-yl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(2,3-dihydro-1H-inden-5-yl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide, also known as L-745,870, is a potent and selective antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor is a G protein-coupled receptor that is widely distributed in the central and peripheral nervous systems. It is involved in a variety of physiological processes, including pain perception, inflammation, anxiety, and depression. L-745,870 has been extensively studied for its potential therapeutic applications in these areas.
Mecanismo De Acción
N~1~-(2,3-dihydro-1H-inden-5-yl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide binds selectively to the NK1 receptor and blocks its activation by the endogenous ligand substance P. Substance P is a neuropeptide that is involved in pain perception, inflammation, and other physiological processes. By blocking the NK1 receptor, N~1~-(2,3-dihydro-1H-inden-5-yl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide reduces the activity of substance P and its effects on the body.
Biochemical and Physiological Effects:
N~1~-(2,3-dihydro-1H-inden-5-yl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide has been shown to have a variety of biochemical and physiological effects. It reduces the release of pro-inflammatory cytokines and chemokines, which are involved in inflammation and pain perception. It also reduces the activation of glial cells, which play a role in the development of chronic pain. In addition, N~1~-(2,3-dihydro-1H-inden-5-yl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide has been shown to have anxiolytic and antidepressant effects, possibly through its effects on the hypothalamic-pituitary-adrenal (HPA) axis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~1~-(2,3-dihydro-1H-inden-5-yl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide is a potent and selective NK1 receptor antagonist that has been extensively studied in animal models of pain, anxiety, and depression. Its selectivity for the NK1 receptor reduces the likelihood of off-target effects, and its potency allows for the use of lower doses. However, N~1~-(2,3-dihydro-1H-inden-5-yl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide has limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N~1~-(2,3-dihydro-1H-inden-5-yl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide and the NK1 receptor. One area of interest is the role of the NK1 receptor in addiction and substance abuse. Another area is the potential use of NK1 receptor antagonists in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, there is ongoing research on the development of more potent and selective NK1 receptor antagonists with improved pharmacokinetic properties.
Métodos De Síntesis
N~1~-(2,3-dihydro-1H-inden-5-yl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide can be synthesized using a multistep process that involves the coupling of a protected indene derivative with a protected glycine derivative, followed by deprotection and sulfonation. The final product is obtained after several purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N~1~-(2,3-dihydro-1H-inden-5-yl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide has been used extensively in scientific research to study the role of the NK1 receptor in various physiological processes. It has been shown to be effective in reducing pain perception in animal models of inflammatory and neuropathic pain. It has also been studied for its potential use in treating anxiety and depression, as well as in reducing the side effects of chemotherapy.
Propiedades
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-N-(2,3-dihydro-1H-inden-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-20(24(22,23)17-8-3-2-4-9-17)13-18(21)19-16-11-10-14-6-5-7-15(14)12-16/h2-4,8-12H,5-7,13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBPQZRWMXERST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC2=C(CCC2)C=C1)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5170231.png)

![(2-aminoethyl)[2-(3-isopropyl-5-methylphenoxy)ethyl]amine](/img/structure/B5170237.png)
![propyl 2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B5170245.png)
![N-[1-[(allylamino)carbonyl]-2-(4-isopropylphenyl)vinyl]benzamide](/img/structure/B5170249.png)

![1-{[(4-chlorophenyl)thio]acetyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B5170257.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,2,3-trimethyl-6-quinoxalinecarboxamide](/img/structure/B5170269.png)

![1-[(4-nitrophenyl)acetyl]-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5170281.png)


![N-[4-(2,4-dimethylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B5170291.png)